molecular formula C22H21Cl2N3O3 B298127 N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide

Cat. No. B298127
M. Wt: 446.3 g/mol
InChI Key: XKYRKUYJZLZFPE-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide, commonly known as DCPH-PH, is a novel small molecule inhibitor that has shown promising results in scientific research applications.

Mechanism of Action

DCPH-PH exerts its therapeutic effects by inhibiting the activity of a protein called STAT3, which is involved in the regulation of cell growth, survival, and inflammation. By inhibiting STAT3, DCPH-PH disrupts the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DCPH-PH has been shown to have minimal toxicity and high selectivity for cancer cells and inflamed tissues. It does not affect normal cells or tissues, making it a promising candidate for targeted therapies. DCPH-PH has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

DCPH-PH offers several advantages for lab experiments, including its high purity and yield, favorable pharmacokinetic properties, and minimal toxicity. However, DCPH-PH is a relatively new compound, and its effects on different cell types and in vivo models are still being investigated. Further studies are needed to determine the optimal dosage and treatment duration for DCPH-PH.

Future Directions

Future research on DCPH-PH should focus on elucidating its mechanism of action in different cell types and disease models. Studies should also investigate the potential use of DCPH-PH in combination with other therapies to enhance its therapeutic effects. In addition, further optimization of the synthesis method and formulation of DCPH-PH may improve its pharmacokinetic properties and increase its efficacy.

Synthesis Methods

DCPH-PH is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde, 2,5-dimethylpyrrole, and 4-methoxyphenol. The resulting compound is then treated with hydrazine hydrate and acetic anhydride to yield DCPH-PH. The synthesis of DCPH-PH has been optimized to yield high purity and yield.

Scientific Research Applications

DCPH-PH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DCPH-PH also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect against oxidative stress and neuronal damage in neurodegenerative diseases.

properties

Product Name

N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H21Cl2N3O3/c1-14-10-16(15(2)27(14)21-9-4-17(23)11-20(21)24)12-25-26-22(28)13-30-19-7-5-18(29-3)6-8-19/h4-12H,13H2,1-3H3,(H,26,28)/b25-12+

InChI Key

XKYRKUYJZLZFPE-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=N/NC(=O)COC3=CC=C(C=C3)OC

SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NNC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NNC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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